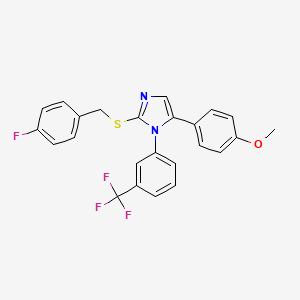

2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is an imidazole derivative, which is a class of organic compounds that contain an imidazole ring. The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms. Imidazole derivatives have a wide range of applications in medicinal chemistry due to their bioactive properties .

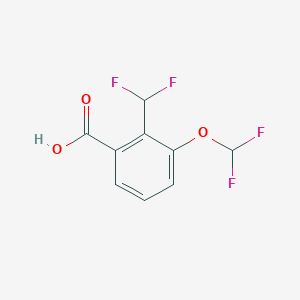

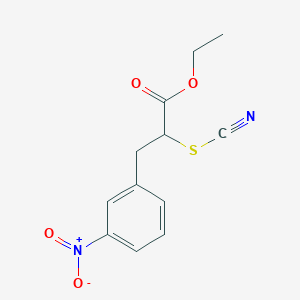

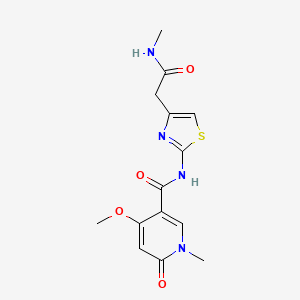

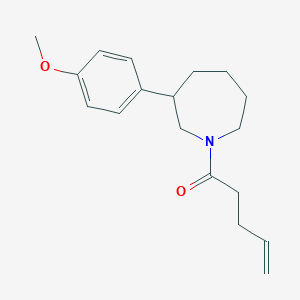

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, which is a heterocyclic aromatic ring. Attached to this ring would be a fluorobenzylthio group, a methoxyphenyl group, and a trifluoromethylphenyl group .Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions. The specific reactions that this compound would undergo would depend on the reaction conditions and the other reagents present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine, oxygen, and sulfur atoms would likely make the compound polar and potentially capable of forming hydrogen bonds .Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques : Research has focused on developing synthesis techniques for imidazole derivatives, including the target compound, showcasing methods for obtaining these compounds with high purity. The synthesis often involves stepwise reactions that include cyclization, alkylation, and the incorporation of various substituents to achieve the desired structure (Banu et al., 2013); (Kundapur et al., 2012).

Crystal Structure Analysis : Studies have detailed the crystal packing and molecular structure of imidazole derivatives, highlighting intermolecular interactions such as C–H⋯O, C–H⋯N, and π–π stacking, which contribute to the formation of supramolecular networks (Banu et al., 2014).

Biological Activities

Antimicrobial and Antioxidant Activities : Some derivatives have been explored for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Notably, compounds with specific substituents have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as significant ABTS and DPPH scavenging activities (Menteşe et al., 2015).

Antimicrobial Activity of Novel Derivatives : Novel imidazolone derivatives have been synthesized and assessed for their antimicrobial activity, demonstrating potential against bacterial and fungal strains. This suggests a promising avenue for the development of new antimicrobial agents (Desai et al., 2021).

Photophysical and Electrochemical Properties

Corrosion Inhibition : Imidazole derivatives have been investigated as corrosion inhibitors for metals in acidic solutions, where derivatives with specific functional groups showed high efficiency. This application is critical for protecting industrial machinery and infrastructure (Prashanth et al., 2021).

Fluorophores and Photostability : Research into Y-shaped fluorophores with an imidazole core has revealed compounds that exhibit strong photostability and distinctive photophysical properties, such as varied emission maxima in different solvents, which could be useful in optical applications and material science (Doğru et al., 2015).

Material Science Applications

- Hyperbranched Poly(ether ketones) : The synthesis of hyperbranched poly(ether ketones) with imidazole derivatives introduces materials with unique properties, such as thermal stability and potential applications in high-performance polymers (Agarwal et al., 2012).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-[(4-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F4N2OS/c1-31-21-11-7-17(8-12-21)22-14-29-23(32-15-16-5-9-19(25)10-6-16)30(22)20-4-2-3-18(13-20)24(26,27)28/h2-14H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWWIJLGYDSBTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F4N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2636145.png)

![N-(4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2636146.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2636147.png)

![8-Chloro-2-[(4-nitrophenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2636148.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide](/img/structure/B2636153.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2636154.png)

![3-(Bromomethyl)-4,9,12-trioxadispiro[4.2.48.25]tetradecane](/img/structure/B2636157.png)